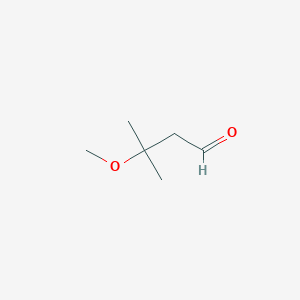

3-Methoxy-3-methylbutanal

描述

Significance of Aldehyde Functionalities in Organic Synthesis

Aldehydes are a cornerstone of organic chemistry, defined by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is also bonded to at least one hydrogen atom. numberanalytics.comnumberanalytics.comfiveable.me This structure makes the carbonyl group highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. numberanalytics.combritannica.com This inherent reactivity is the basis for a wide array of fundamental transformations in organic synthesis. britannica.com

The versatility of aldehydes allows them to serve as crucial intermediates and building blocks for the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com They participate in numerous critical reactions, including:

Nucleophilic Addition: The characteristic reaction of aldehydes, forming alcohols, hemiacetals, and other functional groups. numberanalytics.comsolubilityofthings.com

Oxidation: Aldehydes are readily oxidized to form carboxylic acids, a key transformation in many synthetic pathways. britannica.comsolubilityofthings.com

Reduction: They can be reduced to primary alcohols using common reducing agents like sodium borohydride. fiveable.mesolubilityofthings.com

Carbon-Carbon Bond Formation: Reactions such as the aldol (B89426) condensation and the Wittig reaction utilize aldehydes to construct larger carbon skeletons, which is fundamental to the synthesis of complex organic molecules. numberanalytics.comnumberanalytics.com

Their importance is underscored by their role in the synthesis of pharmaceuticals, natural products, and various industrial chemicals. numberanalytics.comnumberanalytics.com

Overview of Ether-Containing Aldehydes in Contemporary Chemical Research

Molecules that contain both an ether and an aldehyde group, such as 3-Methoxy-3-methylbutanal, are valuable bifunctional compounds. Ethers are generally characterized by their stability and are often used as solvents or as protective groups in multi-step syntheses. researchgate.net The combination of a stable ether linkage with a reactive aldehyde functionality within the same molecule creates a versatile synthetic tool.

Contemporary research has focused on developing efficient and sustainable methods for producing ethers, including those derived from aldehydes. researchgate.net Reductive etherification, a reaction that couples an alcohol with a carbonyl compound (like an aldehyde), has emerged as a powerful strategy for synthesizing both symmetrical and unsymmetrical ethers. researchgate.netacs.org Recent advancements have established novel methods for the direct formation of ethers from alcohols and aldehydes under mild conditions, avoiding the need for harsh reagents. rsc.orgrsc.orgresearchgate.net These methods often proceed through the formation of key intermediates like hemiacetals or oxocarbenium ions, which are then converted to the final ether product. researchgate.netrsc.org The development of such synthetic routes is crucial for accessing complex ether-containing molecules for applications in materials science, pharmaceuticals, and fragrances. researchgate.net

Historical Context of this compound Research and Development

Specific research focused exclusively on this compound is not extensively documented in early chemical literature. Its emergence as a compound of interest appears to be a more recent development, likely stemming from advances in analytical chemistry and investigations into the reactivity of related, more common industrial chemicals. The compound is identified in chemical databases with the CAS Registry Number 181134-54-3. nih.govepa.gov

Much of the related research has centered on its corresponding alcohol, 3-methoxy-3-methyl-1-butanol (MMB), which has applications as a solvent. atamanchemicals.comeschemy.com The identification of this compound has occurred within the context of studying the atmospheric degradation pathways of MMB. ucr.edu This suggests that the historical context of the aldehyde is not one of direct synthesis and application, but rather of its discovery as a product in mechanistic studies of other compounds.

Current State of Research on this compound: Aims and Scope

The primary and most detailed research involving this compound to date has been in the field of atmospheric chemistry. A 2010 study aimed to assess the impact of 3-methoxy-3-methyl-1-butanol (MMB) on the formation of ground-level ozone. ucr.edu In this investigation, this compound was identified as a significant product of the reaction between MMB and hydroxyl (OH) radicals in the atmosphere. ucr.edu

The key findings of this research were:

The reaction of MMB with OH radicals yielded several products, including this compound. ucr.edu

The yield of this compound was estimated to be approximately 33-47%. ucr.edu

This data was crucial for developing a mechanistic model to predict the atmospheric ozone formation potential of the parent compound, MMB. ucr.edu

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key identifiers and computed properties for the compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₆H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 116.16 g/mol | PubChem nih.gov |

| CAS Number | 181134-54-3 | PubChem nih.gov |

| Canonical SMILES | CC(C)(CC=O)OC | PubChem nih.gov |

| InChIKey | JEERAMZIKOLMNQ-UHFFFAOYSA-N | PubChem nih.gov |

Table 2: List of Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,8-3)4-5-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEERAMZIKOLMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457491 | |

| Record name | 3-methoxy-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181134-54-3 | |

| Record name | 3-methoxy-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-methylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Formation Pathways of 3 Methoxy 3 Methylbutanal

Oxidative Formation of 3-Methoxy-3-methylbutanal from Related Alcohol Precursors

The primary documented formation route of this compound is through the oxidation of its parent alcohol, 3-methoxy-3-methyl-1-butanol. This process is particularly relevant in atmospheric chemistry.

The gas-phase reaction of 3-methoxy-3-methyl-1-butanol with hydroxyl (OH) radicals is a key atmospheric degradation pathway that leads to the formation of this compound.

Kinetic studies have been conducted to determine the rate at which 3-methoxy-3-methyl-1-butanol reacts with OH radicals. Using a relative rate method at 296 ± 2 K, the rate constant for this reaction has been measured to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ chemicalbook.comgoogle.com. This rapid reaction rate results in a short calculated atmospheric lifetime for the parent alcohol of just 8.5 hours, based on a 12-hour average daytime OH radical concentration of 2 × 10⁶ molecules cm⁻³ chemicalbook.comgoogle.com.

The oxidation of 3-methoxy-3-methyl-1-butanol yields several products, with this compound being one of the major compounds identified. Experimental studies have quantified the molar formation yields of the primary products. chemicalbook.comgoogle.com

| Product | Molar Formation Yield (%) |

|---|---|

| This compound | 33 ± 7% |

| Methyl acetate | 35 ± 9% |

| Glycolaldehyde | 13 ± 3% |

| Acetone (B3395972) | 3 ± 1% |

Research has unequivocally identified this compound as a significant product of the hydroxyl radical-initiated oxidation of 3-methoxy-3-methyl-1-butanol. chemicalbook.comgoogle.comsigmaaldrich.com Given that 3-methoxy-3-methyl-1-butanol is used as a solvent in paints, inks, and fragrances, its emission into the atmosphere and subsequent rapid oxidation make this pathway a notable source of atmospheric this compound. chemicalbook.comgoogle.com The substantial formation yield of approximately 33-47% confirms its status as a primary product in this atmospheric chemical process. sigmaaldrich.com

The formation of this compound from its parent alcohol is initiated by the abstraction of a hydrogen atom by an OH radical. Computational and experimental studies suggest that the primary point of attack is the hydrogen atoms on the carbon adjacent to the hydroxyl group (-CH₂OH).

The proposed mechanism involves the following steps:

H-atom abstraction: An OH radical abstracts a hydrogen atom from the -CH₂- group alpha to the alcohol functional group, forming a carbon-centered radical.

Reaction with O₂: This alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical.

Subsequent Reactions: In the presence of nitric oxide (NO), this peroxy radical can undergo further reactions. The dominant pathway leads to the formation of an alkoxy radical, which then decomposes to yield this compound and a hydroperoxyl radical (HO₂).

This mechanistic pathway is consistent with the observed formation of the aldehyde as a major product from the degradation of 3-methoxy-3-methyl-1-butanol.

Hydroxyl Radical-Initiated Reactions of 3-Methoxy-3-methyl-1-butanol

Direct Synthesis Routes for this compound

While the atmospheric formation of this compound is well-documented, information on its direct synthesis in a laboratory or industrial setting is less prevalent in the literature. The synthesis typically focuses on its precursor, 3-methoxy-3-methyl-1-butanol.

The direct synthesis of this compound would most logically proceed via the selective oxidation of 3-methoxy-3-methyl-1-butanol. A wide array of catalytic systems has been developed for the oxidation of primary alcohols to aldehydes, which could be applied to this specific transformation.

Potential Catalytic Pathways:

TEMPO-based Catalysis: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO) as a catalyst, often in conjunction with a co-oxidant like sodium hypochlorite (NaOCl) or using aerobic oxidation, are highly effective for the selective and high-yield conversion of primary alcohols to aldehydes.

Metal-Catalyzed Aerobic Oxidation: Various transition metal complexes, including those based on copper, iron, or ruthenium, can catalyze the oxidation of alcohols using molecular oxygen or air as the terminal oxidant. These methods are considered environmentally benign.

Quinone-Catalyzed Oxidation: Quinone-type compounds can act as catalysts for the oxidation of alcohols to their corresponding aldehydes or ketones, using molecular oxygen as the ultimate oxidant.

While these represent established and effective methods for aldehyde synthesis from primary alcohols, specific studies detailing their application for the production of this compound are not widely reported. The exploration of these pathways would involve applying known alcohol oxidation protocols to 3-methoxy-3-methyl-1-butanol and optimizing reaction conditions such as catalyst loading, temperature, and solvent to achieve high selectivity and yield for the desired aldehyde product.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from its corresponding primary alcohol, 3-methoxy-3-methylbutanol, requires carefully selected oxidation methods to prevent over-oxidation to the carboxylic acid. Chemo- and regioselective strategies are paramount in achieving high yields of the desired aldehyde while preserving the methoxy (B1213986) group.

One of the most effective methods for this transformation is the Swern oxidation . This reaction utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine. The Swern oxidation is known for its mild reaction conditions, typically conducted at low temperatures (around -78 °C), which helps to minimize side reactions and preserve sensitive functional groups. A key advantage of this method is the avoidance of heavy metal reagents, and the byproducts are volatile and easily removed, simplifying purification.

Another powerful strategy involves the use of nitroxyl radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) , as catalysts. TEMPO-mediated oxidations can be highly selective for primary alcohols, converting them to aldehydes without significant formation of carboxylic acids. These reactions typically employ a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl) or bis(acetoxy)iodobenzene (BAIB). The catalytic nature of TEMPO makes it a more atom-economical choice. Recent advancements have focused on using molecular oxygen or air as the terminal oxidant in the presence of a co-catalyst, such as a copper(I) complex, which aligns with green chemistry principles.

The general mechanism for TEMPO-catalyzed oxidation involves the oxidation of TEMPO to the corresponding N-oxoammonium salt, which is the active oxidant for the alcohol. The reaction is highly selective for primary alcohols over secondary alcohols, a crucial factor when dealing with more complex substrates.

Table 1: Comparison of Chemo- and Regioselective Oxidation Methods

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature | High yields, mild conditions, wide functional group tolerance | Production of malodorous dimethyl sulfide, requires cryogenic temperatures |

| TEMPO-mediated Oxidation | TEMPO (catalytic), NaOCl or BAIB (stoichiometric) | 0 °C to room temperature | High selectivity for primary alcohols, catalytic in TEMPO | Requires stoichiometric amount of a co-oxidant |

| Copper/TEMPO/O₂ System | TEMPO (catalytic), Copper(I) salt (catalytic), O₂ or air | Room temperature | Uses air as the terminal oxidant, environmentally friendly | May require specific ligands for the copper catalyst |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are environmentally benign. For the synthesis of this compound, this primarily involves the use of greener oxidants and catalytic systems.

A prominent green oxidant is hydrogen peroxide (H₂O₂) , as its only byproduct is water. The oxidation of 3-methoxy-3-methylbutanol with H₂O₂ can be achieved using various catalysts. For instance, iron(III) complexes have been shown to catalyze the chemoselective oxidation of primary alcohols to aldehydes with hydrogen peroxide in pure water at room temperature. This approach avoids the use of hazardous organic solvents and toxic metal catalysts.

Another green strategy is the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and recycled. For example, magnetic nanoparticles, such as Fe₃O₄, have been employed as recoverable catalysts for the oxidation of alcohols with H₂O₂ in an aqueous medium. This simplifies the purification process and reduces waste.

Furthermore, the development of solvent-free reaction conditions is a key aspect of green chemistry. Mechanochemical methods, such as ball milling, have been explored for the TEMPO-based oxidation of alcohols using air as the oxidant. This technique can lead to higher yields and faster reaction rates compared to traditional solution-phase reactions, while eliminating the need for bulk solvents.

Table 2: Overview of Green Chemistry Approaches for Alcohol Oxidation

| Green Approach | Oxidant/Catalyst System | Key Advantages |

|---|---|---|

| Green Oxidant | Hydrogen Peroxide (H₂O₂) with Fe(III) catalyst | Water as the only byproduct, can be performed in aqueous media |

| Heterogeneous Catalysis | H₂O₂ with magnetic Fe₃O₄ nanoparticles | Catalyst is easily recoverable and reusable, reduces waste |

| Solvent-Free Conditions | TEMPO/Air oxidation via ball milling | Eliminates the need for organic solvents, can enhance reaction rates |

Enzymatic and Biotransformation Routes to this compound

The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally friendly alternative for the synthesis of this compound. These biocatalytic methods operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. The selective oxidation of 3-methoxy-3-methylbutanol to this compound can be achieved using an appropriate ADH. This process typically requires a stoichiometric amount of a cofactor, such as nicotinamide adenine dinucleotide (NAD⁺), which can be regenerated in situ using a secondary enzyme system to make the process catalytic in the expensive cofactor.

Alcohol oxidases are another class of enzymes that can be employed for this transformation. These enzymes use molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct. The use of O₂ as the oxidant is highly advantageous from a green chemistry perspective. The H₂O₂ byproduct can be decomposed to water and oxygen by the addition of catalase, preventing potential degradation of the product.

While specific studies on the enzymatic synthesis of this compound are not extensively documented, the broader applicability of alcohol dehydrogenases and oxidases to a wide range of primary alcohols suggests that a suitable biocatalyst could be identified through screening of existing enzyme libraries or through protein engineering.

Chemical Reactivity and Transformations of 3 Methoxy 3 Methylbutanal

Reduction Reactions of the Aldehyde Moiety

The aldehyde group in 3-Methoxy-3-methylbutanal is amenable to reduction to the corresponding primary alcohol, 3-Methoxy-3-methyl-1-butanol, through various synthetic methodologies.

Catalytic Hydrogenation to 3-Methoxy-3-methyl-1-butanol

Catalytic hydrogenation represents a key industrial method for the reduction of aldehydes. While specific data for the catalytic hydrogenation of this compound is not extensively detailed in publicly available literature, general principles of aldehyde hydrogenation can be applied. Typically, this process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for such transformations include precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh), as well as nickel (Ni) catalysts, often supported on materials like carbon or alumina to enhance their activity and stability. The reaction conditions, such as temperature, pressure, and solvent, are crucial parameters that influence the reaction rate and selectivity. For instance, ruthenium-based catalysts have been shown to be highly effective for the hydrogenation of various aldehydes under specific conditions.

A hypothetical reaction scheme for the catalytic hydrogenation of this compound is presented below:

Reaction Scheme:

| Reactant | Product | Catalyst (Examples) | Typical Conditions |

| This compound | 3-Methoxy-3-methyl-1-butanol | Pd/C, PtO₂, Raney Ni | H₂ gas, Elevated pressure and temperature |

Stoichiometric Reductions (e.g., Sodium Borohydride in Methanol)

Stoichiometric reducing agents offer a convenient and selective method for the reduction of aldehydes in a laboratory setting. Sodium borohydride (NaBH₄) is a mild and commonly used reagent for this purpose. The reduction of this compound to 3-Methoxy-3-methyl-1-butanol has been specifically described using sodium borohydride in methanol.

In this reaction, the hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) to yield the primary alcohol. The reaction is typically carried out at controlled temperatures, often between 0 and 25°C, to manage the reaction rate and minimize potential side reactions.

Reaction Data:

| Reactant | Reagent | Solvent | Product | Temperature |

| This compound | Sodium Borohydride (NaBH₄) | Methanol | 3-Methoxy-3-methyl-1-butanol | 0-25 °C |

Enantioselective Reduction Strategies

The creation of a chiral center upon reduction of a prochiral aldehyde necessitates the use of enantioselective reduction methods to produce a single enantiomer of the alcohol product. While specific enantioselective reduction strategies for this compound are not widely reported, general approaches for asymmetric aldehyde reduction can be considered.

These strategies often involve the use of chiral catalysts or reagents that can differentiate between the two faces of the carbonyl group. Examples include:

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst, which is an oxazaborolidine, in combination with a borane source, are effective for the enantioselective reduction of ketones and can be adapted for aldehydes.

Asymmetric Transfer Hydrogenation: This method utilizes a chiral transition metal catalyst (e.g., based on ruthenium or rhodium) to transfer hydrogen from a source like isopropanol or formic acid to the aldehyde in an enantioselective manner. The steric bulk and electronic properties of the ligand attached to the metal are critical for achieving high enantioselectivity.

The steric hindrance around the carbonyl group in this compound, due to the adjacent quaternary carbon, would likely play a significant role in the efficacy and stereoselectivity of any chosen enantioselective method.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon bonds.

Aldol (B89426) and Related Condensation Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion with a carbonyl compound. This compound possesses α-hydrogens, making it capable of forming an enolate and participating in aldol reactions, both as a nucleophile (as the enolate) and as an electrophile.

However, the steric hindrance imparted by the 3-methyl and 3-methoxy groups could significantly influence the rate and equilibrium of the aldol reaction. Steric crowding in the aldol adduct could potentially favor the retro-aldol reaction.

A general scheme for the self-aldol reaction of this compound is as follows:

Reaction Scheme:

Subsequent dehydration of the aldol adduct under forcing conditions (e.g., heat) would lead to the formation of an α,β-unsaturated aldehyde. The success of crossed aldol reactions, involving a different carbonyl partner, would also be subject to the steric demands of this compound.

Grignard and Organometallic Additions

Grignard reagents (R-MgX) and other organometallic compounds, such as organolithium reagents (R-Li), are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.

The reaction of this compound with a Grignard reagent would proceed via the nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon. The steric hindrance at the β-position of the aldehyde may affect the rate of this addition. In cases of severe steric hindrance, Grignard reagents can sometimes act as reducing agents, delivering a hydride from their β-carbon, or as bases, leading to enolization. However, for most simple Grignard reagents, the addition reaction is expected to be the primary pathway.

General Reaction Scheme:

Illustrative Data Table for Grignard Additions:

| Aldehyde | Grignard Reagent (R-MgX) | Product (after workup) |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 4-Methoxy-4-methyl-2-pentanol |

| This compound | Ethylmagnesium chloride (CH₃CH₂MgCl) | 5-Methoxy-5-methyl-3-hexanol |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-3-methoxy-3-methyl-1-butanol |

Cyanohydrin Formation and Derivatives

Like other aliphatic aldehydes, this compound is expected to undergo nucleophilic addition of cyanide to the carbonyl group to form a cyanohydrin. This reaction is typically reversible and catalyzed by a small amount of base. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. spectrabase.comyoutube.com

The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product, 4-hydroxy-3-methoxy-3-methylpentanenitrile. spectrabase.com

For aliphatic aldehydes, the equilibrium of this reaction generally favors the formation of the cyanohydrin product. youtube.com

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a β-amino alcohol, demonstrating the synthetic utility of this transformation. edurev.in

Oxidation Reactions of the Aldehyde Group

The aldehyde group in this compound is susceptible to oxidation, a characteristic reaction of this functional group. This transformation converts the aldehyde into a carboxylic acid, offering a straightforward pathway to carboxylic acid derivatives.

The oxidation of this compound would yield 3-Methoxy-3-methylbutanoic acid. This conversion can be achieved using a variety of common oxidizing agents. Mild oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's or Benedict's solutions (Cu²⁺ in basic solution), are often used as qualitative tests for aldehydes. Stronger oxidizing agents can also be employed for preparative scale synthesis.

Common Oxidizing Agents for Aldehydes:

| Oxidizing Agent | Typical Conditions | Product |

| Tollens' Reagent | Ammoniacal silver nitrate (B79036) | Carboxylate salt + Silver mirror |

| Chromic Acid (H₂CrO₄) | Jones reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid |

The reaction with these reagents provides a reliable method for synthesizing the corresponding carboxylic acid from this compound.

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic. This acidity is due to the electron-withdrawing inductive effect of the carbonyl oxygen and, more importantly, the resonance stabilization of the conjugate base, the enolate anion. The pKₐ of α-hydrogens in aldehydes is typically in the range of 16-18.

The enolate ion is an ambident nucleophile, with electron density distributed between the α-carbon and the oxygen atom. This allows it to react with electrophiles at either site, though reactions with carbon electrophiles at the α-carbon are most common in synthesis.

The enolate of this compound can be formed by treatment with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures to prevent nucleophilic addition to the carbonyl group. Once formed, the enolate can react with various electrophiles.

Alkylation: The reaction of the enolate with an alkyl halide (e.g., methyl iodide) proceeds via an Sₙ2 mechanism to form a new carbon-carbon bond at the α-position. This reaction is most efficient with primary alkyl halides.

Acylation: Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound.

This compound can be halogenated at the α-carbon under either acidic or basic conditions.

Base-Catalyzed Halogenation: In the presence of a base, an enolate is formed, which then acts as a nucleophile and attacks the halogen (e.g., Br₂). This reaction is often difficult to stop at monosubstitution because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton, leading to rapid subsequent halogenations.

Acid-Catalyzed Halogenation: Under acidic conditions, the carbonyl oxygen is first protonated, which facilitates the formation of an enol. The enol then acts as the nucleophile, attacking the halogen. This method is generally more controllable and can often be stopped at the mono-halogenated product.

Rearrangement Reactions and Fragmentations

Aldehydes can undergo specific photochemical rearrangements and fragmentations, most notably the Norrish Type I and Norrish Type II reactions. wikipedia.org While specific studies on this compound are not extensively documented, its structure allows for predictions of its behavior under photochemical conditions.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon upon absorption of a photon. edurev.inwikipedia.org For this compound, this α-cleavage would generate a formyl radical (•CHO) and a 2-methoxy-2-methylpropyl radical. These radical intermediates can then undergo a variety of secondary reactions, including decarbonylation to lose carbon monoxide, or recombination.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. askfilo.com However, this compound does not possess a γ-carbon with hydrogen atoms, so it cannot undergo a Norrish Type II reaction.

In mass spectrometry, aldehydes and ethers exhibit characteristic fragmentation patterns. Alpha-cleavage is common for both functional groups. libretexts.org For this compound, fragmentation would likely involve cleavage adjacent to the carbonyl group and cleavage adjacent to the ether oxygen, leading to the formation of stable carbocations or radicals.

Mechanistic Studies of this compound Transformations

The chemical reactivity of this compound is governed by the aldehyde functional group, with its reactivity profile being influenced by the steric and electronic effects of the 3-methoxy-3-methylbutyl substituent. Mechanistic studies, often drawing parallels with structurally similar aldehydes, have elucidated the pathways of its key transformations, including photochemical reactions, oxidation, reduction, and reactions involving organometallic reagents and enolate intermediates.

A significant area of study for aldehydes is their behavior upon exposure to ultraviolet (UV) light, which can initiate characteristic photochemical reactions known as Norrish Type I and Type II cleavages. The specific pathway followed is highly dependent on the molecular structure of the aldehyde.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, which is the bond between the carbonyl carbon and the adjacent carbon atom. This cleavage results in the formation of two radical fragments. For this compound, the Norrish Type I reaction would proceed as follows: upon absorption of a photon, the aldehyde is promoted to an excited state. From this excited state, the bond between the carbonyl group and the rest of the alkyl chain breaks, yielding a formyl radical (•CHO) and a 3-methoxy-3-methylbutyl radical ((CH₃)₂C(OCH₃)CH₂•).

These initial radical products can then undergo several secondary reactions:

The formyl radical can lose a molecule of carbon monoxide (CO) to generate a hydrogen radical (H•).

The 3-methoxy-3-methylbutyl radical can undergo further fragmentation or react with other molecules.

The two radical fragments can recombine, leading back to the starting material.

The Norrish Type II reaction, in contrast, is an intramolecular process that requires the presence of a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). The reaction proceeds through a six-membered cyclic transition state where this γ-hydrogen is abstracted by the excited carbonyl oxygen. This is followed by cleavage of the bond between the α- and β-carbons to yield an enol and an alkene.

However, in the case of this compound, the γ-carbon is a quaternary carbon, meaning it is bonded to two methyl groups, a methoxy (B1213986) group, and the β-carbon, and therefore has no attached hydrogen atoms. Consequently, the Norrish Type II reaction is not a viable mechanistic pathway for this compound. This is supported by studies on structurally similar aldehydes, such as 3,3-dimethylbutanal, where the absence of γ-hydrogens also precludes this reaction pathway, making Norrish Type I cleavage the dominant photochemical process. nih.gov

The oxidation of this compound, a characteristic reaction of aldehydes, leads to the formation of the corresponding carboxylic acid, 3-methoxy-3-methylbutanoic acid. The mechanism of this transformation typically involves the initial formation of a hydrate by the addition of water to the carbonyl group. This hydrate, which is in equilibrium with the aldehyde, is then oxidized. The presence of the C-H bond on the carbonyl carbon is what makes aldehydes susceptible to oxidation.

Under atmospheric conditions, the oxidation of aldehydes can be initiated by hydroxyl radicals (•OH). In a process analogous to the atmospheric degradation of 3,3-dimethylbutanal, the hydroxyl radical can abstract the aldehydic hydrogen from this compound. copernicus.org This generates an acyl radical, which can then react with molecular oxygen to form a peroxyacyl radical. Subsequent reactions can lead to the formation of various oxidation products.

The reduction of the aldehyde group in this compound yields the primary alcohol, 3-methoxy-3-methyl-1-butanol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by a protic solvent (like an alcohol or water) to give the final alcohol product. Theoretical studies on the reduction of ketones by NaBH₄ suggest that the sodium cation coordinates with the carbonyl oxygen, facilitating the hydride transfer. researchgate.netnih.gov

Reactions with organometallic reagents, such as Grignard reagents (R-MgX), provide a route to secondary alcohols. The mechanism is similar to that of hydride reduction, with the carbanionic component of the organometallic reagent acting as the nucleophile. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would involve the nucleophilic attack of the methyl group on the carbonyl carbon. This forms an alkoxide intermediate, which upon acidic workup, yields 4-methoxy-4-methyl-2-pentanol.

Finally, the presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows for the formation of an enolate ion under basic conditions. A base can abstract an α-hydrogen, and the resulting negative charge is delocalized by resonance between the α-carbon and the carbonyl oxygen. This enolate is a potent nucleophile and can participate in a variety of reactions, such as aldol condensations and alkylations, at the α-carbon.

The table below summarizes the key mechanistic transformations of this compound.

| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product(s) |

| Photochemical | |||

| Norrish Type I | UV light | Formyl radical, 3-methoxy-3-methylbutyl radical | Carbon monoxide, various fragmentation products |

| Oxidation | |||

| To Carboxylic Acid | Oxidizing agents (e.g., KMnO₄, CrO₃) | Hydrate | 3-Methoxy-3-methylbutanoic acid |

| Atmospheric | •OH radicals | Acyl radical, Peroxyacyl radical | Various oxidation products |

| Reduction | |||

| To Primary Alcohol | NaBH₄ or LiAlH₄, followed by proton source | Tetrahedral alkoxide | 3-Methoxy-3-methyl-1-butanol |

| With Organometallics | |||

| Grignard Reaction | R-MgX, followed by acidic workup | Tetrahedral alkoxide | Secondary alcohol |

| Enolate Chemistry | |||

| Enolate Formation | Base | Enolate ion | - |

Applications of 3 Methoxy 3 Methylbutanal As an Organic Synthesis Intermediate

Building Block for Complex Oxygenated Molecules

As a functionalized aldehyde, 3-methoxy-3-methylbutanal possesses inherent reactivity that could theoretically position it as a building block for more complex molecules. The aldehyde group is susceptible to a variety of nucleophilic additions and condensation reactions, which are fundamental transformations in organic synthesis.

Precursor to Pharmaceutical Intermediates

There is no specific information in the reviewed literature detailing the use of this compound as a precursor to pharmaceutical intermediates. In theory, as a beta-alkoxy aldehyde, it could participate in reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to build carbon skeletons found in some pharmaceutical compounds. However, no concrete examples or synthetic pathways involving this specific aldehyde have been documented.

Synthetic Pathways to Agrochemical Components

Similarly, no dedicated research has been found that outlines the use of this compound in the synthesis of agrochemical components. While some aldehydes are used as intermediates in the production of pesticides and herbicides, the role of this particular methoxy-substituted butanal remains unestablished in this field.

Role in Natural Product Synthesis

The structural motif of this compound is not commonly found as a direct precursor in the documented synthetic pathways of major natural product classes.

Precursor for Specialty Chemicals and Advanced Materials

The potential of this compound as a precursor for specialty chemicals and polymers has not been explored in the available literature.

Synthesis of Novel Polymeric Monomers

Aldehydes can, in some cases, be polymerized or used to synthesize monomers for polymerization. However, there are no published studies on the use of this compound in this capacity. The presence of the methoxy (B1213986) group could potentially influence polymerization characteristics, but this remains a theoretical consideration without experimental data.

Lack of Publicly Available Data on the Application of this compound in Surfactant and Ester Synthesis

Despite a comprehensive search of scientific literature, patents, and chemical databases, there is a significant lack of publicly available information regarding the specific use of this compound as an organic synthesis intermediate for the design of functionalized surfactants and esters.

The search results consistently point to a related compound, 3-Methoxy-3-methyl-1-butanol (MMB), as a precursor in the synthesis of various esters and as an intermediate for detergents. However, specific details or research findings on the direct application of this compound for these purposes are not present in the available literature.

The aldehyde functional group in this compound could theoretically undergo various reactions, such as oxidation to a carboxylic acid followed by esterification, or reductive amination to form amine-based surfactants. However, without documented research or patents describing these specific pathways and the properties of the resulting products, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Therefore, due to the absence of detailed research findings and data tables concerning the synthesis of functionalized surfactants and esters from this compound, it is not possible to provide the requested article content while adhering to the strict requirements for factual and scientifically validated information.

Advanced Analytical and Spectroscopic Characterization of 3 Methoxy 3 Methylbutanal

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds like 3-Methoxy-3-methylbutanal. In GC-MS, the gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern.

The resulting mass spectrum serves as a chemical fingerprint. For this compound (molar mass: 116.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 116. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, though less likely for this specific structure.

Loss of neutral fragments: Such as the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to yield a fragment at m/z 85, or the loss of a methyl radical (•CH₃, 15 Da).

A particularly stable and likely prominent fragment would be the tertiary carbocation containing the ether, [C(CH₃)₂OCH₃]⁺, at m/z 87, formed by cleavage of the C-C bond between the second and third carbon atoms.

For comparison, the mass spectrum of the related compound, 3-Methoxy-3-methyl-1-butanol, shows characteristic fragments that can help predict the behavior of the aldehyde. The table below shows prominent peaks for the butanol, which indicate the stability of certain fragments that may also appear in the analysis of the butanal. massbank.eu

| m/z | Relative Intensity (%) | Putative Fragment |

| 119 | 99.9 | [M+H]⁺ (from CI-MS) |

| 87 | 35.6 | [M - CH₂OH]⁺ or [C(CH₃)₂OCH₃]⁺ |

| 69 | 67.2 | Further fragmentation |

Data presented is for 3-Methoxy-3-methyl-1-butanol under Chemical Ionization (CI-MS) conditions and serves as an illustrative example of fragmentation behavior. massbank.eu

Quantification using GC-MS is achieved by creating a calibration curve from standards of known concentration. By comparing the peak area of this compound in an unknown sample to this curve, its concentration can be determined with high precision and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

For this compound, the ¹H NMR spectrum is expected to be relatively simple, with four distinct signals, all of which would be singlets due to the absence of adjacent protons for spin-spin coupling:

A singlet in the 9.5-10.0 ppm range, characteristic of the aldehyde proton (-CHO).

A singlet around 3.2 ppm, corresponding to the three protons of the methoxy group (-OCH₃).

A singlet around 2.5 ppm for the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl.

A singlet around 1.2 ppm, representing the six equivalent protons of the two methyl groups attached to the quaternary carbon.

The ¹³C NMR spectrum provides information on the carbon skeleton. The expected chemical shifts for this compound would be:

A signal around 202 ppm for the carbonyl carbon of the aldehyde.

A signal around 75 ppm for the quaternary carbon bonded to the oxygen.

A signal around 50 ppm for the methoxy group carbon.

A signal around 48 ppm for the methylene carbon.

A signal around 25 ppm for the two equivalent methyl carbons.

The data below, showing experimental values for the related compound 3-Methylbutanal (B7770604), helps to support these predicted chemical shifts, particularly for the aldehyde portion of the molecule. bmrb.io

| Predicted ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| ~9.8 |

| ~3.2 |

| ~2.5 |

| ~1.2 |

| Predicted ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| ~202 |

| ~75 |

| ~50 |

| ~48 |

| ~25 |

These tables represent predicted values based on standard chemical shift ranges and data from analogous structures. bmrb.iomdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a sample.

For this compound, the key vibrational modes would be:

C=O Stretch: A very strong and sharp absorption band in the IR spectrum around 1725-1740 cm⁻¹. This is one of the most characteristic peaks for an aldehyde.

Aldehydic C-H Stretch: Two distinct, medium-intensity bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is particularly diagnostic for aldehydes.

C-O Stretch: A strong band for the ether linkage is expected in the 1070-1150 cm⁻¹ region of the IR spectrum.

Alkyl C-H Stretch: Strong bands will appear in the 2850-3000 cm⁻¹ region.

| Expected IR Absorption Bands for this compound |

| Frequency Range (cm⁻¹) |

| 2950-3000 |

| 2820-2850 |

| 2720-2750 |

| 1725-1740 |

| 1350-1470 |

| 1070-1150 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

The molecular formula of this compound is C₆H₁₂O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined. PubChem lists the computed exact mass of this compound as 116.083729621 Da. nih.gov

An HRMS experiment would measure the m/z of the molecular ion and compare it to the theoretical value. A match within a very small tolerance (e.g., ± 5 ppm) confirms the elemental composition and rules out other possible formulas that might have the same nominal mass.

| **HRMS Data for this compound (C₆H₁₂O₂) ** |

| Parameter |

| Molecular Formula |

| Nominal Mass |

| Monoisotopic Mass (Calculated) |

| Expected Adduct [M+H]⁺ |

| Expected Adduct [M+Na]⁺ |

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for isolating this compound from reaction mixtures or complex samples.

Gas Chromatography (GC): As a volatile compound, GC is the premier method for separation. The choice of column is critical.

Non-polar columns (e.g., those with a dimethylpolysiloxane stationary phase) will separate compounds primarily based on their boiling points.

Polar columns (e.g., those with a polyethylene (B3416737) glycol or "wax" stationary phase) will interact more strongly with the polar aldehyde and ether groups, leading to longer retention times compared to non-polar compounds of similar boiling points. Research on separating related isomers like 2-methylbutanal and 3-methylbutanal has shown that non-polar columns can provide better resolution for these closely related structures. gavinpublishers.com The NIST Chemistry WebBook reports a retention index of 1434 for the related compound 3-Methoxy-3-methylbutanol on a polar TC-Wax column, indicating significant retention. nist.gov

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this type of molecule, HPLC can also be used.

Normal-Phase HPLC: Utilizes a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). This compound would be retained through interactions of its polar functional groups with the stationary phase.

Reversed-Phase HPLC: This is the more common mode, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like a methanol/water or acetonitrile/water mixture). The compound would elute based on its moderate polarity, with retention time being adjusted by changing the solvent ratio.

Both GC and HPLC methods require optimization of parameters such as the column type, temperature program (for GC), and mobile phase composition (for HPLC) to achieve efficient separation from other components in a mixture.

Theoretical and Computational Chemistry Studies of 3 Methoxy 3 Methylbutanal

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 3-Methoxy-3-methylbutanal, DFT calculations would be employed to determine its optimal three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's shape and steric properties.

Furthermore, DFT can be used to calculate various molecular properties that are key to understanding its reactivity. These properties include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical stability and its propensity to undergo electronic transitions. A smaller gap typically suggests higher reactivity.

Transition State Analysis and Reaction Barrier Determination

Understanding the chemical reactions that this compound can undergo is a primary objective of theoretical studies. Transition state analysis is a computational technique used to identify the high-energy structures (transition states) that connect reactants to products along a reaction pathway. By locating and characterizing these transition states, chemists can determine the energy barrier, or activation energy, of a reaction.

For instance, the oxidation or reduction of the aldehyde group in this compound could be modeled. DFT calculations would be performed to find the geometry of the transition state for such a reaction. The energy difference between the reactants and the transition state would yield the activation energy, a crucial factor in predicting the reaction rate. This type of analysis is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Solvent Effects Modeling on Reaction Pathways (e.g., PCM models)

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.

By incorporating a PCM into DFT calculations for this compound, it is possible to model how a solvent would stabilize or destabilize the reactants, products, and transition states of a reaction. This allows for a more accurate determination of reaction barriers and a better understanding of how the choice of solvent can be used to control chemical reactions involving this compound.

Quantum Chemical Characterization of Electronic Properties

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information is critical for identifying electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic and can exist in various conformations. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. By simulating the movement of atoms over time, MD can explore the different conformations that this compound can adopt.

This conformational analysis is important for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The results of MD simulations can provide insights into how the molecule's shape might change in different environments and how this could affect its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies and intensities of the vibrational modes, such as the characteristic C=O stretch of the aldehyde group, can be compared with experimental data to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts are invaluable for interpreting experimental NMR spectra and for assigning the signals to specific atoms within the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This information can be used to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions within the molecule.

Environmental Fate and Atmospheric Chemistry of 3 Methoxy 3 Methylbutanal As a Product of Atmospheric Reactions

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of 3-methoxy-3-methylbutanal is determined by its removal rates through photolysis and its reactions with the primary atmospheric oxidants: the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, and chlorine (Cl) atoms in marine or polluted environments.

The precursor, 3-methoxy-3-methyl-1-butanol, has a calculated atmospheric lifetime of approximately 8.5 hours with respect to reaction with OH radicals, based on a 12-hour average daytime OH radical concentration of 2 x 10⁶ molecules cm⁻³ nih.gov. Another calculation gives a half-life of 1.1 days for the precursor oecd.org. As a product of this reaction, this compound is subject to further oxidation. Aldehydes are generally reactive towards OH radicals, suggesting that this compound would have a relatively short atmospheric lifetime, likely on the order of hours to a day. For comparison, the atmospheric lifetime of 3-methylbutanal (B7770604) due to reaction with OH radicals is estimated to be around 10.3 hours in the marine boundary layer researchgate.net.

The primary degradation pathways for this compound are expected to be:

Reaction with OH radicals: This is likely the most significant degradation pathway during the daytime, leading to the formation of a peroxy radical.

Photolysis: The absorption of solar radiation can lead to the cleavage of the C-C bond adjacent to the carbonyl group, producing free radicals.

Reaction with NO₃ radicals: During the nighttime, reaction with the nitrate radical can be a significant loss process for aldehydes.

Reaction with Cl atoms: In coastal or industrial areas with higher concentrations of chlorine atoms, this reaction can also contribute to the degradation of this compound.

Photochemical Reactivity and Potential Secondary Product Formation

The photochemical reactivity of this compound is a key factor in its potential to contribute to the formation of ground-level ozone and secondary organic aerosol (SOA). As a product of the oxidation of 3-methoxy-3-methyl-1-butanol, it is formed with a molar yield of approximately 33-47% ucr.edu.

The reaction of this compound with OH radicals will produce an acyl radical, which will then rapidly react with molecular oxygen to form an acyl peroxy radical. In the presence of nitrogen oxides (NOx), this acyl peroxy radical can react with nitrogen dioxide (NO₂) to form a peroxynitrate, or it can react with nitric oxide (NO) to form an alkoxy radical and NO₂. The formation of NO₂ from NO contributes to the photochemical production of ozone.

Based on the degradation of structurally similar aldehydes, the potential secondary products from the atmospheric oxidation of this compound could include smaller carbonyl compounds (like acetone (B3395972) and formaldehyde), organic acids, and nitrated compounds copernicus.org. For instance, the oxidation of 3,3-dimethylbutanal leads to the formation of acetone, formaldehyde, and 2,2-dimethylpropanal copernicus.org.

While some oxygenated volatile chemical products have been shown to form SOA, environmental chamber experiments have indicated that the precursor, 3-methoxy-3-methyl-1-butanol, does not form measurable secondary organic aerosol ucr.edu. This suggests that the potential for this compound to contribute significantly to SOA formation may also be low. However, further studies on the oxidation of this compound itself are needed to confirm its SOA formation potential.

Table 1: Potential Secondary Products from the Atmospheric Oxidation of this compound

| Precursor | Oxidant | Potential Secondary Products |

|---|

Interaction with Atmospheric Radicals beyond its initial formation

Once formed in the atmosphere, this compound will continue to react with atmospheric radicals. The reactivity of an organic compound with these radicals is determined by its molecular structure, specifically the types of chemical bonds present.

OH Radical: The primary site of attack by the OH radical on this compound is expected to be the aldehydic hydrogen. The rate constant for this reaction is anticipated to be high, characteristic of aldehydes. For comparison, the rate coefficient for the reaction of OH radicals with 3-methylbutanal has been determined, and it shows a negative temperature dependence researchgate.net.

NO₃ Radical: Aldehydes are known to react with NO₃ radicals, primarily through the abstraction of the aldehydic hydrogen. This reaction is a significant loss process for aldehydes during the nighttime. The reactivity of aldehydes with NO₃ radicals is influenced by the substituents near the aldehyde group copernicus.org.

Cl Atom: Similar to OH and NO₃ radicals, chlorine atoms will readily abstract the aldehydic hydrogen from this compound. In regions with significant chlorine atom concentrations, this reaction can be a competitive degradation pathway researchgate.net.

The presence of the methoxy (B1213986) group in this compound may also influence its reactivity with atmospheric radicals. The ether group can activate adjacent C-H bonds, making them more susceptible to hydrogen abstraction.

Table 2: Estimated Reactivity of this compound with Atmospheric Radicals

| Radical | Expected Reaction | Significance |

|---|---|---|

| OH | H-abstraction from aldehyde group | Major daytime loss process |

| NO₃ | H-abstraction from aldehyde group | Major nighttime loss process |

Modeling Atmospheric Concentrations and Dispersion

Modeling the atmospheric concentrations and dispersion of this compound is essential for assessing its environmental and health impacts. Such modeling requires accurate data on its formation rate from precursors, its emission rates (if any), and its atmospheric loss rates.

Given the lack of direct experimental kinetic data for this compound, its atmospheric chemistry is typically represented in models using estimated parameters. These estimations are often made using Structure-Activity Relationships (SARs), which predict the reactivity of a molecule based on its functional groups and structure.

The modeling process would involve the following steps:

Precursor Emissions: Incorporating the emission data of 3-methoxy-3-methyl-1-butanol into the model.

Chemical Mechanism: Including the known oxidation pathway of the precursor by OH radicals to form this compound, with the appropriate formation yield nih.govucr.edu.

Estimated Sink Reactions: Using SARs to estimate the rate constants for the reactions of this compound with OH, NO₃, and Cl, as well as its photolysis rate.

Transport and Dispersion: Employing a chemical transport model to simulate the movement and dilution of this compound in the atmosphere.

Model Evaluation: Comparing the model predictions with any available ambient measurements of this compound or its precursor to validate the model's performance.

Models like the SAPRC (Statewide Air Pollution Research Center) chemical mechanism are used to calculate the atmospheric ozone impacts of volatile organic compounds ucr.edu. To accurately assess the impact of this compound, a detailed chemical mechanism for its degradation would need to be developed and incorporated into such models. The use of fugacity-based models like the Mackay level III model for the precursor suggests that when released into the air, it tends to remain in the air compartment, where it can then form this compound oecd.org.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthesis Routes

Currently, a dedicated and optimized synthesis for 3-Methoxy-3-methylbutanal has not been reported in the scientific literature. The only documented formation is as a byproduct of the hydroxyl radical-initiated oxidation of 3-methoxy-3-methyl-1-butanol nih.gov. This method, while confirming the compound's existence, is not a practical route for obtaining the aldehyde in substantial quantities for further study.

Future research should prioritize the development of selective and high-yielding synthetic methodologies. A promising starting point would be the controlled oxidation of 3-methoxy-3-methyl-1-butanol. Various modern oxidation reagents and conditions could be explored to favor the formation of the aldehyde over other potential oxidation products.

Another avenue for exploration is the hydroformylation of 2-methoxy-2-methyl-1-propene. This approach, a cornerstone of industrial aldehyde synthesis, could potentially offer a direct and atom-economical route to this compound. Research in this area would involve screening different catalyst systems (e.g., rhodium or cobalt-based) and optimizing reaction parameters such as temperature, pressure, and solvent to achieve high regioselectivity and yield.

Furthermore, the development of biocatalytic routes, employing engineered enzymes, could offer a highly specific and environmentally benign approach to the synthesis of this compound.

Investigation of Novel Catalytic Transformations

The reactivity of this compound is a completely unexplored field. The presence of both an aldehyde and an ether functional group suggests a rich and diverse chemistry. Future research should focus on investigating its behavior in various catalytic transformations.

Key areas of interest include:

Asymmetric Catalysis: The development of enantioselective additions to the carbonyl group would be of significant interest, providing access to chiral building blocks for the synthesis of complex molecules. This could involve the use of chiral organocatalysts or transition metal complexes.

C-H Activation: The aldehyde C-H bond is a prime target for activation, enabling novel coupling reactions. Investigating the use of transition metal catalysts to effect the direct functionalization of this bond would be a valuable pursuit.

Tandem Reactions: The unique structure of this compound may allow for the design of novel tandem or cascade reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity.

Elucidation of Further Complex Reaction Mechanisms

A thorough understanding of the mechanisms of reactions involving this compound is crucial for controlling its reactivity and developing new synthetic applications. The interplay between the aldehyde and the methoxy (B1213986) group could lead to unique and unexpected reaction pathways.

Future mechanistic studies could involve:

Kinetic Studies: Determining the rate laws and activation parameters for key reactions will provide insight into the transition states and the factors that govern reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Expansion of Applications in Advanced Organic Synthesis

While currently, there are no reported applications for this compound in organic synthesis, its structure suggests potential as a valuable building block. The aldehyde functionality allows for a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations. The presence of the neopentyl-like methoxy group could impart interesting solubility and stability properties to its derivatives.

Future research should aim to:

Synthesize Novel Derivatives: Utilize the reactivity of the aldehyde to create a library of new compounds with diverse structures and functionalities.

Explore its Use as a Precursor: Investigate the conversion of this compound into other valuable chemical entities, such as carboxylic acids, alcohols, and amines.

Incorporate into Target-Oriented Synthesis: Explore the use of this compound as a key fragment in the total synthesis of natural products or pharmaceutically active molecules.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry can play a pivotal role in accelerating the exploration of this compound's chemical space. Advanced computational modeling can be used to predict a wide range of properties and behaviors, guiding experimental design and saving valuable time and resources.

Future computational studies could focus on:

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule and how it influences its reactivity.

Reaction Pathway Prediction: Using computational tools to identify and evaluate the feasibility of new synthetic routes and catalytic transformations.

Integration with Systems Chemistry and Chemical Biology Approaches

The potential biological activity of this compound and its derivatives is an area ripe for investigation. Its structural similarity to other biologically active aldehydes suggests that it may interact with biological systems.

Future research in this direction could involve:

Screening for Biological Activity: Testing the compound and its derivatives for activity in various biological assays to identify potential therapeutic applications.

Development of Chemical Probes: Designing and synthesizing probes based on the this compound scaffold to study biological processes.

Metabolic Studies: Investigating the metabolic fate of the compound in biological systems to understand its potential toxicity and degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。